molecular formula C9H11B B3261553 1-(1-Bromoethyl)-2-methylbenzene CAS No. 34457-01-7

1-(1-Bromoethyl)-2-methylbenzene

Cat. No. B3261553
CAS RN: 34457-01-7
M. Wt: 199.09 g/mol
InChI Key: LKNZNIHNBFZDQM-UHFFFAOYSA-N
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Description

“1-(1-Bromoethyl)-2-methylbenzene” is a chemical compound with the molecular formula C8H9Br . It is also known by other names such as 1-bromoethyl benzene, 1-phenylethyl bromide, benzene, 1-bromoethyl, 1-bromo-1-phenylethane, 1-phenethyl bromide, 1-phenyl-1-bromoethane, alpha-phenylethyl bromide, alpha-methylbenzyl bromide, alpha-phenethyl bromide, alpha-bromoethyl benzene . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

The synthesis of “this compound” could involve a photocatalytic version of the Barbier type reaction using readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials to generate allylic or benzylic alcohols . The reaction proceeds at room temperature under visible light irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation CC (C1=CC=CC=C1)Br . This indicates that the molecule consists of a benzene ring (C1=CC=CC=C1) with a bromoethyl group (CCBr) attached to it .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could include nucleophilic substitution reactions . For instance, it could undergo an S N 2 reaction, which involves collision between two species in the slow step of the reaction .


Physical And Chemical Properties Analysis

“this compound” is soluble in alcohol, ether, and benzene . It has a molecular weight of 185.06 g/mol . It is sensitive to moisture and should not be stored together with strongly basic and oxidizing materials .

Scientific Research Applications

Thermochemistry Studies

1-(1-Bromoethyl)-2-methylbenzene has been included in experimental studies to understand the thermochemistry of halogen-substituted methylbenzenes. These studies have focused on measuring vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds, including a range of bromo- and iodo-substituted methylbenzenes. This research is crucial in providing insights into the thermodynamic properties of these compounds, which is vital for various industrial applications (Verevkin et al., 2015).

Chemical Synthesis

This compound has been synthesized and used as an intermediate in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The synthesis processes typically involve nitration in water, yielding high purity and high yield products. This synthesis pathway demonstrates the compound's importance in the chemical industry, especially in the production of specialized organic compounds (Jiaming Xuan et al., 2010).

Liquid-phase Oxidation Studies

The compound has also been studied in the context of liquid-phase oxidation reactions. Research has shown that when catalyzed by specific catalyst systems, methylbenzenes like this compound can undergo oxidation to form various products such as benzyl acetates and benzaldehydes. These studies are significant for understanding the chemical behavior of methylbenzenes in industrial oxidation processes (Okada & Kamiya, 1981).

Applications in Polymer Solar Cells

In the field of renewable energy, particularly polymer solar cells, this compound has found application as an electron transfer enhancing agent. Studies have shown that incorporating this compound into the active layer of polymer solar cells can significantly improve their efficiency. This improvement is attributed to the formation of charge transfer complexes, which facilitate better electron transfer processes (Fu et al., 2015).

Mechanism of Action

Mode of Action

1-(1-Bromoethyl)-2-methylbenzene, also known as α-Methylbenzyl bromide, is a brominated compound. It can undergo nucleophilic substitution reactions . For instance, when treated with sodium cyanide, a single enantiomer is produced . Upon treatment with water, a mixture of two enantiomers is obtained . This suggests that the compound can interact with its targets in a stereo-specific manner, leading to different outcomes based on the conditions of the reaction.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including nucleophilic substitutions and elimination reactions . These reactions can lead to changes in the structure and function of biomolecules, affecting downstream cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can react with the compound, and the specific conditions under which the compound is stored or used .

Safety and Hazards

“1-(1-Bromoethyl)-2-methylbenzene” is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-(1-bromoethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNZNIHNBFZDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303175
Record name 1-(1-Bromoethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34457-01-7
Record name 1-(1-Bromoethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34457-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Bromoethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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